molecular formula C18H16ClNO3S2 B2882475 5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 2034589-57-4

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No. B2882475
CAS RN: 2034589-57-4
M. Wt: 393.9
InChI Key: WLWUPIURMCNGFE-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Material Science Applications

One study focused on the molar refraction and polarizability of a structurally similar antiemetic drug, highlighting its electronic properties and interactions with different solvents. This research can inform the design of new materials with specific electronic or optical properties for applications in sensors, coatings, or electronic devices (R. Sawale et al., 2016).

Pharmacological Research

Another study investigated the pharmacological properties of 4-thiazolidinone derivatives, which share a similar core structure with the compound . These derivatives were evaluated as anticonvulsant agents, indicating the potential of structurally similar compounds in drug discovery and development for neurological conditions (M. Faizi et al., 2017).

Chemical Synthesis and Characterization

Research on benzodiazepine receptor agonists involving 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives demonstrates the importance of chemical synthesis in exploring the therapeutic potential of new compounds. This study provides insights into the synthesis routes and pharmacological evaluation of new chemical entities, which could be relevant for the synthesis and characterization of 5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide (M. Faizi et al., 2017).

properties

IUPAC Name

5-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c1-23-14-7-6-12(19)10-13(14)17(21)20-11-18(22,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,22H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUPIURMCNGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide

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